molecular formula C9H11NO3 B351282 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 66158-30-3

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B351282
CAS No.: 66158-30-3
M. Wt: 181.19g/mol
InChI Key: WMHUUEGGTAJRCB-UHFFFAOYSA-N
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Description

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and an isopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-oxo-2-phenylacetonitrile with isopropylamine and subsequent cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 2-Oxo-1-(methyl)-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1-(ethyl)-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1-(butyl)-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

The uniqueness of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The isopropyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-oxo-1-propan-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUUEGGTAJRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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